molecular formula C11H22N2O2Si2 B1584415 Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- CAS No. 7288-28-0

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

Cat. No. B1584415
CAS RN: 7288-28-0
M. Wt: 270.47 g/mol
InChI Key: DRNUNECHVNIYHQ-UHFFFAOYSA-N
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Description

“Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-” is a chemical compound with the molecular formula C11H22N2O2Si2 and a molecular weight of 270.4756 . It is also known by other names such as Bis(O-trimethylsilyl)thymine and 2,4-Bis(trimethylsilyl)thymine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3 . This structure can be viewed using specific software that can interpret this InChI string .

Scientific Research Applications

Synthesis and Antitumor Activity

A significant application of this compound is in the synthesis of acyclonucleoside derivatives of 5-fluorouracil, aimed at developing new derivatives with reduced side effects and improved safety margins. For example, the condensation of 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine with specific ethers resulted in compounds with demonstrated antitumor activity, notably against L1210 mouse leukemia cells, with considerable increases in survival rates in leukemic mice without host toxicity (Rosowsky, Kim, & Wick, 1981).

One-Pot Synthesis Techniques

The compound also plays a crucial role in facilitating one-pot synthesis techniques, enabling the efficient creation of acyclonucleosides. This methodology leverages bis(trimethylsilyl)pyrimidine bases treated with specific reagents to yield acylopyrimidine derivatives, including 2-thiopyrimidine derivatives, demonstrating the versatility of this compound in synthesizing various nucleoside analogues (Ubasawa, Takashima, & Sekiya, 1995).

Analytical and Chromatographic Applications

Furthermore, its use extends to analytical chemistry, where it aids in the gas-liquid chromatographic analysis of purine and pyrimidine bases, offering a quantitative method for analyzing these nucleic acid components at various concentration levels. This highlights the compound's utility in facilitating the analysis and characterization of nucleic acids (Gehrke & Lakings, 1971).

Stereoselective Synthesis

Its application in stereoselective synthesis processes is another critical area. The compound enables the selective formation of anomers of 5-substituted 2'-deoxyuridines, showcasing its importance in the precise synthesis of nucleoside analogues with specific stereochemical configurations, vital for pharmaceutical applications (Aoyama, 1987).

Inhibitors for Enzymatic Activities

Additionally, derivatives synthesized using this compound have been explored as inhibitors of various enzymatic activities, like dihydrouracil dehydrogenase and uridine phosphorylase. This research underscores the potential of these derivatives in medicinal chemistry, particularly in designing novel therapeutic agents (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

trimethyl-(5-methyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNUNECHVNIYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064615
Record name Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

CAS RN

7288-28-0
Record name 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7288-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-methyl-2,4-bis((trimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007288280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(O-trimethylsilyl)thymine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W28V4H6YE4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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